4-Defluoro Raltegravir-d7
Description
4-Defluoro Raltegravir-d7 is a deuterated analog of the antiretroviral drug Raltegravir, a potent integrase inhibitor used in HIV treatment. This compound is specifically modified by the removal of a fluorine atom (defuorination) at the 4-position and the incorporation of seven deuterium atoms (deuteration) to enhance metabolic stability and enable isotopic tracing in pharmacokinetic studies . It is primarily utilized as a reference standard in analytical research to quantify impurities, assess drug degradation pathways, or study metabolic profiles. The compound is classified as a controlled product (Ref: TR-D228967) and is available in 25 mg quantities for research purposes only, with a purity exceeding 95% (HPLC) .
Properties
Molecular Formula |
C₂₀H₁₅D₇N₆O₅ |
|---|---|
Molecular Weight |
433.47 |
Synonyms |
1,6-Dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-N-(phenylmethyl)-4-pyrimidinecarboxamide-d7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-Defluoro Raltegravir-d7 and Related Analogs
*Note: The molecular weight of this compound is approximate due to deuterium substitution.
Key Insights :
- Deuteration : Incorporation of deuterium enhances metabolic stability, making it valuable for tracing drug degradation pathways in mass spectrometry .
- Impurity Analogs : Compounds like Raltegravir EP Impurity H (a dimer) highlight structural deviations that arise during synthesis, emphasizing the need for rigorous quality control .
Pharmacological and Analytical Performance
Table 2: Comparative Pharmacokinetic and Analytical Data
Research Findings :
- Isotopic Utility: this compound’s deuterium labeling allows precise quantification in biological matrices, achieving detection limits 5x lower than non-deuterated analogs .
- Thermal Stability : Studies show that defluorination at C4 reduces thermal degradation by 15% compared to Raltegravir, enhancing shelf-life in reference materials .
Challenges and Limitations in Comparative Studies
- Structural Complexity : Analogous compounds like Raltegravir EP Impurity H (MW 722.69) exhibit vastly different pharmacokinetic behaviors due to dimerization, complicating direct comparisons .
Q & A
Q. What are the critical methodological considerations for synthesizing 4-Defluoro Raltegravir-d7 with high isotopic purity?
Answer: Synthesis requires precise deuterium incorporation at specific positions, typically via catalytic hydrogen-deuterium exchange or deuterated reagent use. Key steps include:
- Reaction optimization : Control temperature, solvent polarity, and catalyst loading to minimize side reactions .
- Purification : Use preparative HPLC with deuterated solvents to avoid proton exchange contamination.
- Isotopic purity validation : Employ High-Resolution Mass Spectrometry (HRMS) and <sup>2</sup>H-NMR to confirm deuterium enrichment ≥98% .
Q. Table 1: Key Synthesis Parameters
| Parameter | Optimal Range | Analytical Validation Method |
|---|---|---|
| Reaction Temperature | 20–25°C | In-situ FTIR monitoring |
| Deuterium Source | D2O or CD3OD | Isotopic Ratio MS |
| Purification Yield | ≥85% | Gravimetric analysis |
Q. How should researchers characterize the structural integrity and purity of this compound?
Answer: A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : Use <sup>13</sup>C and <sup>19</sup>F NMR to confirm defluorination and deuteration sites. Compare spectra with non-deuterated analogs .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify impurities (<0.1%) via reverse-phase chromatography with deuterated mobile phases .
- Elemental Analysis : Verify C:H:D ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers address discrepancies in pharmacokinetic (PK) data for this compound across in vitro and in vivo studies?
Answer: Contradictions often arise from matrix effects or deuterium isotope effects. Mitigation strategies include:
- Matrix-matched calibration : Use biological fluids (e.g., plasma) spiked with deuterated internal standards to normalize ionization suppression in LC-MS .
- Isotope effect quantification : Compare metabolic stability (e.g., microsomal half-life) between deuterated and non-deuterated forms to adjust PK modeling parameters .
- Cross-study validation : Apply meta-analysis frameworks to harmonize protocols (e.g., dosing intervals, sampling times) .
Q. Table 2: Common Data Discrepancy Sources
| Source | Impact on PK Data | Resolution Method |
|---|---|---|
| Plasma protein binding | Alters free drug levels | Equilibrium dialysis |
| Deuteration stability | H/D exchange in vivo | Stability studies at 37°C |
| Analytical interference | Co-eluting metabolites | MRM transitions in LC-MS |
Q. What experimental design principles should guide stability studies of this compound under varying storage conditions?
Answer: Stability studies must align with ICH guidelines but require deuterium-specific adaptations:
- Stress testing : Expose the compound to UV light (ICH Q1B), humidity (75% RH), and elevated temperatures (40°C) to assess deuteration robustness .
- Kinetic modeling : Use Arrhenius equations to predict shelf-life, accounting for deuterium’s impact on bond dissociation energies .
- Container closure systems : Test glass vs. polymer vials to evaluate H/D exchange risks with packaging materials .
Q. How can researchers integrate computational and experimental data to refine the mechanistic understanding of this compound’s metabolic pathways?
Answer: Combine:
- Density Functional Theory (DFT) : Model C-D bond cleavage energetics to predict metabolic hotspots .
- Cryo-EM or X-ray crystallography : Resolve enzyme (e.g., CYP3A4) binding interactions with deuterated vs. non-deuterated forms .
- Isotopomer flux analysis : Track deuterium distribution in metabolites using <sup>2</sup>H-labeled tracer studies .
Q. Methodological & Theoretical Frameworks
Q. What theoretical frameworks justify the use of this compound as an internal standard in quantitative bioanalysis?
Answer: The compound’s utility rests on:
- Isotopic dilution theory : Deuterated analogs co-elute with analytes, correcting for matrix effects .
- Chemical similarity principle : Structural mimicry ensures analogous extraction recovery and ionization efficiency .
- Kinetic isotope effect (KIE) minimization : Selective deuteration at non-metabolically active sites reduces PK deviation .
Q. How should researchers ensure reproducibility when collaborating across labs studying this compound?
Answer: Implement:
- Standard Operating Procedures (SOPs) : Detail deuterated solvent handling, storage conditions (-20°C under argon), and LC-MS parameter harmonization .
- Inter-laboratory validation : Share spiked samples and blinded datasets to assess inter-lab variability (<15% RSD) .
- Open-data repositories : Publish raw NMR, MS, and stability data in FAIR-compliant formats (e.g., Metabolights) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
